HEXAFLUOROISOBUTENE
Overview
Description
HEXAFLUOROISOBUTENE is a fluorinated organic compound with the molecular formula C4H2F6. This compound is characterized by the presence of two trifluoromethyl groups attached to a propene backbone. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HEXAFLUOROISOBUTENE typically involves the use of fluorinated precursors. One common method is the reaction of 2-bromo-3,3,3-trifluoropropene with lithium diisopropylamide at low temperatures (around -78°C) to form the desired product . This reaction is highly efficient and yields a high purity product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: HEXAFLUOROISOBUTENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of trifluoromethylated alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Trifluoromethylated carboxylic acids.
Reduction: Trifluoromethylated alkanes.
Substitution: Various trifluoromethylated derivatives depending on the nucleophile used.
Scientific Research Applications
HEXAFLUOROISOBUTENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of fluorinated drug candidates.
Industry: The compound is used in the production of fluoropolymers and other specialty chemicals
Mechanism of Action
The mechanism of action of HEXAFLUOROISOBUTENE involves its high reactivity due to the presence of electron-withdrawing trifluoromethyl groups. These groups increase the electrophilicity of the compound, making it highly reactive towards nucleophiles. The compound can form stable intermediates and products through various reaction pathways, including addition, substitution, and elimination reactions .
Comparison with Similar Compounds
- 2-Bromo-3,3,3-trifluoro-1-propene
- 3,3,3-Trifluoropropionic acid
- 3,3,3-Trifluoro-1,2-epoxypropane
Comparison: HEXAFLUOROISOBUTENE is unique due to its dual trifluoromethyl groups, which impart higher reactivity and distinct chemical properties compared to similar compounds. For example, 2-Bromo-3,3,3-trifluoro-1-propene is used as an intermediate in the synthesis of fluorinated compounds, but it lacks the dual trifluoromethyl groups that enhance the reactivity of this compound .
Properties
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIWYOZFFSLIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052056 | |
Record name | 1,1-Bis(trifluoromethyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-10-5 | |
Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3,4,4,4-Hexafluoroisobutylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Bis(trifluoromethyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoro-2-(trifluoromethyl)propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAFLUOROISOBUTYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9GQF23ZL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Hexafluoroisobutylene (HFIB), also known as 3,3,3-Trifluoro-2-(trifluoromethyl)propene, has the molecular formula C4H2F6 and a molecular weight of 164.04 g/mol.
- NMR: [] The ESR spectrum of HFIB during copolymerization shows a 21-line hyperfine structure, attributed to a copolymer radical.
- IR: [] Studies using IR spectroscopy have helped determine the structure of HFIB copolymers.
- Rotational Spectroscopy: [, ] Evidence suggests a non-planar structure for HFIB based on rotational spectroscopy studies.
A: HFIB is primarily used as a monomer in the production of fluoropolymers. [, , , ] These polymers find applications in various fields due to their unique properties like high chemical resistance, thermal stability, and excellent electrical insulation.
A: HFIB readily participates in radical polymerization reactions. [, , , ] It demonstrates a strong tendency to form alternating copolymers with specific comonomers, including vinylidene fluoride (VF2) [, , ] and vinyl acetate. []
A: HFIB and VF2 copolymerize to form an alternating copolymer, meaning the monomers strictly alternate within the polymer chain. [, ] This specific arrangement leads to unique properties compared to random copolymers. Structural analysis indicates a head-to-tail configuration for this alternating copolymer. [, ]
A: While HFIB readily forms copolymers, its homopolymerization is challenging. [] Studies estimate the glass transition temperature (Tg) of a hypothetical HFIB homopolymer to be between 70-90°C. []
A: The presence of six fluorine atoms, particularly the two trifluoromethyl (-CF3) groups, significantly impacts HFIB's reactivity. [, ] These electron-withdrawing groups influence electron distribution, impacting its behavior in reactions.
A: The "bis-trifluoromethyl effect" in HFIB refers to the observation of doubled transitions in its rotational spectra. [] This phenomenon is attributed to the staggered conformation of the two trifluoromethyl groups and their low-barrier out-of-phase rotation through a specific planar configuration. []
A: While primarily known for its use in polymers, research also explores HFIB's reactions with other chemical reagents. For instance, studies investigated the reaction of HFIB with SO3, hydrogen peroxide/ferrous sulfate/methanol, and its sulfotrioxidation by sulfuric anhydride. [, , , , ]
A: Research investigates the atmospheric chemistry of HFIB, specifically its reactions with OH radicals, Cl atoms, and O3. [, ] These studies help understand its degradation pathways and potential impact on the environment.
A: HFIB exhibits toxicity, with the kidney being a major target organ. [, ] Its toxicity is primarily attributed to its inhalation hazard due to its gaseous nature at room temperature. [] Further research explores the specific mechanisms and long-term effects of HFIB exposure.
A: The global warming potential (GWP) of HFIB is estimated to be 4.1 (long-lived compound) and 0.6 (short-lived compound) over a 100-year time horizon, considering OH radical reactions. [] The estimated photochemical ozone creation potential (POCP) of HFIB is 4.60. []
A: Research continues to explore alternatives to HFIB in various applications. [] Factors like performance, cost, and environmental impact drive the search for suitable substitutes.
ANone: Future research on HFIB might focus on:
- Developing safer and more environmentally friendly synthetic routes. []
- Exploring its potential in diverse applications beyond polymers. [, ]
- Understanding its toxicological profile and developing mitigation strategies. [, ]
- Identifying and evaluating viable alternatives with improved sustainability. []
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